molecular formula C11H8BrF3N4 B6592156 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine CAS No. 1820711-64-5

6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine

Cat. No.: B6592156
CAS No.: 1820711-64-5
M. Wt: 333.11 g/mol
InChI Key: PRNAMGXNCKKYGP-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine (CAS# 1820711-64-5) is a chemical building block with the molecular formula C11H8BrF3N4 and a molecular weight of 333.11 g/mol . As a pyrimidine derivative, this scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research . The structure incorporates a hydrazino group, which is a key functional group for constructing more complex molecules; hydrazino-pyrimidine derivatives are frequently utilized as intermediates in the synthesis of various heterocyclic compounds and are known to be explored for their biological activities . The presence of both a bromophenyl and a trifluoromethyl group enhances the potential of this compound for further chemical modifications, making it a versatile intermediate for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule may be limited, related 6-aryl-5-cyanopyrimidine and hydrazino-pyrimidine hybrids have demonstrated promising broad-spectrum antimicrobial activity against Gram-positive bacteria such as S. aureus and B. subtilis , as well as antifungal activity . This product is intended for research purposes as a key synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N4/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNAMGXNCKKYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174795
Record name Pyrimidine, 4-(4-bromophenyl)-2-hydrazinyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820711-64-5
Record name Pyrimidine, 4-(4-bromophenyl)-2-hydrazinyl-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820711-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-(4-bromophenyl)-2-hydrazinyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Pyrimidine Derivatives and Their Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Properties/Applications
6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine 6-BrPh, 2-NHNH₂, 4-CF₃ 333.12 1820711-64-5 High lipophilicity; derivatization agent
6-Cyclopropyl-2-hydrazino-4-(trifluoromethyl)pyrimidine 6-Cyclopropyl, 2-NHNH₂, 4-CF₃ 259.23 N/A Reduced steric hindrance; enhanced solubility
6-(4-Fluorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine 6-FPh, 2-NHNH₂, 4-CF₃ 272.21 DT023 Lower molecular weight; improved bioavailability
6-(3-Chlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine 6-ClPh, 2-NHNH₂, 4-CF₃ 288.66 DT102 Stronger halogen bonding; potential kinase inhibition
6-(4-Nitrophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine 6-NO₂Ph, 2-NHNH₂, 4-CF₃ 299.21 DT785 Electron-deficient ring; suited for electrophilic reactions

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in DT785) reduce the pyrimidine ring’s electron density, favoring nucleophilic aromatic substitution. In contrast, electron-donating groups (e.g., -OCH₃ in 2-hydrazino-4-(3-methoxyphenyl)-6-CF₃-pyrimidine) increase solubility but may reduce stability .
  • Steric Impact : Bulky substituents like 4-bromophenyl hinder rotational freedom, affecting crystallinity and melting points. Cyclopropyl analogues (e.g., 6-cyclopropyl) exhibit lower steric hindrance, enabling faster reaction kinetics .

Functional Group Modifications on the Pyrimidine Core

Table 2: Hydrazino vs. Non-Hydrazino Derivatives

Compound Name Position 2 Substituent Molecular Weight (g/mol) Key Differences
6-(4-Bromophenyl)-2-hydrazino-4-CF₃-pyrimidine -NHNH₂ 333.12 Reacts with carbonyls; forms hydrazones
6-(4-Bromophenyl)-2-methyl-4-CF₃-pyrimidine -CH₃ 317.11 Reduced hydrogen-bonding capacity; higher volatility
6-(4-Bromophenyl)-2-chloro-4-CF₃-pyrimidine -Cl 337.53 Enhanced electrophilicity; prone to SNAr reactions

Research Findings :

  • Hydrazino Group: Enables derivatization with ketones/aldehydes (e.g., forming hydrazones for HPLC analysis). However, E/Z isomerism complicates purification .
  • Methyl/Chloro Substituents : Improve metabolic stability but reduce synthetic versatility. For instance, 2-methyl derivatives (e.g., MFCD16614205) are explored as intermediates in antiviral drug synthesis .

Biological Activity

6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is a heterocyclic compound with potential biological activity. Its structure includes a pyrimidine ring substituted with a bromophenyl group, a hydrazino group, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry for its possible applications in treating various diseases, particularly in oncology and infectious diseases.

  • Molecular Formula : C₁₁H₈BrF₃N₄
  • Molecular Weight : 333.12 g/mol
  • CAS Number : 1820711-64-5

Biological Activity Overview

The biological activity of 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine has been explored in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that trifluoromethyl-substituted pyrimidines can inhibit cancer cell proliferation by targeting specific cellular pathways.

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound XXXVHCT-1165.0Inhibition of proteases
6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidineHepG2Not specifiedPotential enzyme inhibition

In one study, the presence of the trifluoromethyl group significantly enhanced the anticancer activity of derivatives against various cancer cell lines, indicating a structure-activity relationship that favors this substitution .

Anti-inflammatory Activity

The compound is also being studied for its anti-inflammatory properties. It has been suggested that the hydrazino group may play a role in modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated. The potential for this compound to act as an enzyme inhibitor in inflammatory pathways is under investigation.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties. The presence of electron-withdrawing groups like bromine enhances the activity against certain bacterial strains. For example, compounds similar to 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine have shown better inhibition against Gram-positive bacteria compared to Gram-negative strains .

The mechanism through which 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine exerts its biological effects is thought to involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation and inflammation.
  • Cellular Interaction : Binding to cellular receptors or proteins which modulate signaling pathways related to growth and apoptosis.

Case Studies

  • Anticancer Efficacy : A study demonstrated that a derivative of this compound inhibited the growth of HCT-116 colon cancer cells with minimal toxicity to normal cells, suggesting its potential for selective targeting in cancer therapy .
  • Antimicrobial Testing : In vitro assays showed that compounds with similar structures had significant antibacterial activity against strains such as Klebsiella pneumoniae, with some exhibiting better efficacy than traditional antibiotics .

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine?

  • The compound is synthesized via condensation reactions between hydrazine derivatives and ketones or aldehydes. For example, reacting 2-hydrazino-4-(trifluoromethyl)pyrimidine with 4-bromoacetophenone in acidic conditions yields the target compound . Modifications to the phenyl or pyrimidine groups can be achieved using halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How is this compound characterized structurally?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, respectively. The hydrazino group (–NH–NH2_2) appears as broad singlets near δ 4–5 ppm .
  • Infrared (IR) Spectroscopy: Stretching vibrations for –NH (3200–3400 cm1^{-1}) and C–F (1100–1200 cm1^{-1}) confirm functional groups .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles critical for electronic property analysis .

Q. What analytical applications utilize this compound?

  • It serves as a derivatization reagent in LC-MS/MS for detecting steroids (e.g., testosterone, dihydrotestosterone) in biological matrices. Derivatization enhances ionization efficiency, with detection via selected reaction monitoring (SRM) at transitions like m/z 394→108 .

Q. What are the solubility and stability considerations?

  • Soluble in aqueous acids (e.g., acetic acid) but degrades under oxidizing conditions. Store in cool, dry environments (<25°C) in airtight containers .

Advanced Research Questions

Q. How to address E/Z isomerism during derivatization with this compound?

  • Hydrazone formation with ketosteroids (e.g., testosterone) can yield E/Z isomers, causing multiple chromatographic peaks. Mitigation strategies include:

  • Adjusting pH (e.g., acetic acid catalysis) to favor a single isomer .
  • Using chiral columns or tandem MS to resolve overlapping signals .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • The –CF3_3 group is strongly electron-withdrawing, polarizing the pyrimidine ring and activating the hydrazino group for nucleophilic reactions. Computational studies (e.g., DFT) reveal enhanced electrophilicity at C2, facilitating condensations with carbonyl compounds .

Q. What strategies modify the hydrazino group for targeted reactivity?

  • Protection: Use Boc (tert-butyloxycarbonyl) groups to block –NH2_2 during multi-step syntheses.
  • Functionalization: Couple with aldehydes to form hydrazones or with isocyanates to yield semicarbazides, expanding applications in chelate complex synthesis (e.g., Re, Tc complexes) .

Q. How to resolve contradictions in biological activity data between derivatives?

  • Compare substituent effects via structure-activity relationship (SAR) studies. For example:

  • Replacing the 4-bromophenyl group with methoxyphenyl () alters solubility and target binding.
  • Use molecular docking to model interactions with enzymes (e.g., Plasmodium FabZ) and validate with IC50_{50} assays .

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